Hydroxy(oxo)phosphanium

Catalog No.
S629417
CAS No.
6303-21-5
M.F
H2O2P+
M. Wt
64.989 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy(oxo)phosphanium

CAS Number

6303-21-5

Product Name

Hydroxy(oxo)phosphanium

IUPAC Name

hydroxy(oxo)phosphanium

Molecular Formula

H2O2P+

Molecular Weight

64.989 g/mol

InChI

InChI=1S/HO2P/c1-3-2/h3H/p+1

InChI Key

GQZXNSPRSGFJLY-UHFFFAOYSA-N

SMILES

O[PH+]=O

Synonyms

hypophosphorous;hypophosphorousacid(corrosiveliquid,acidic,inorganic,n.o.s.);Hypophosphorousacid50%;HYPOPHOSPHORIC ACID;HYPOPHOSPHOROUS ACID;HYPOPHOSPHORUS ACID;PHOSPHINIC ACID;Hypophoaphoeous acid

Canonical SMILES

[H+].[O-]P=O
  • Conversion of aldehydes and ketones to alcohols: Hypophosphorous acid can be used to reduce aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. This reaction is particularly useful in the synthesis of complex organic molecules, such as pharmaceuticals and natural products .
  • Selective reduction of nitro groups: Hypophosphorous acid can selectively reduce nitro groups (-NO₂) to amines (-NH₂) in organic molecules. This selectivity allows for the targeted functionalization of specific parts of a molecule, which is crucial in the design and development of new drugs and materials .
  • Cleavage of carbon-carbon and carbon-heteroatom bonds: Hypophosphorous acid can be used to cleave specific bonds in organic molecules, including carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This cleavage is particularly useful for the degradation of complex molecules or the preparation of specific fragments for further analysis .

Catalyst in Organic Synthesis

Beyond its reducing ability, hypophosphorous acid also serves as a catalyst in various organic reactions. Its ability to activate specific functional groups or participate in reaction cycles allows for efficient transformations. Some examples include:

  • Esterification and transesterification reactions: Hypophosphorous acid can act as a catalyst for the formation and exchange of ester bonds. This is useful in the synthesis of various esters, which are important functional groups in pharmaceuticals, polymers, and fragrances .
  • Polymerization reactions: Hypophosphorous acid can be used as a catalyst for the polymerization of various monomers, leading to the formation of specific polymers. This application is of interest in the development of new materials with tailored properties .

Research in Novel Applications

Current scientific research is exploring the potential of hypophosphorous acid in various emerging areas:

  • Biomedical applications: Research is ongoing to investigate the potential use of hypophosphorous acid in drug delivery, bioconjugation, and the development of new therapeutic agents .
  • Nanomaterial synthesis: Studies are exploring the use of hypophosphorous acid in the synthesis of various nanomaterials, such as metal nanoparticles and carbon nanotubes, due to its ability to control the size and morphology of these materials .
  • Environmental remediation: Research is investigating the potential use of hypophosphorous acid for the degradation of environmental pollutants, such as pesticides and dyes, due to its reducing and complexing properties .

Hydroxy(oxo)phosphanium, also known as hypophosphorous acid or phosphinic acid, is a phosphorus oxoacid characterized by its chemical formula H₃PO₂. It appears as a colorless oily liquid or deliquescent crystals with a sour odor. The compound consists of a pentavalent phosphorus atom covalently bonded to two hydrogen atoms, a hydroxy group, and an oxygen atom via a double bond. Hydroxy(oxo)phosphanium is recognized for its role as a powerful reducing agent and is classified as a monobasic acid due to its single ionizable hydrogen atom .

HPA poses several safety concerns:

  • Toxicity: HPA is moderately toxic and can cause irritation or burns upon contact with skin, eyes, or respiratory tract [].
  • Flammability: Not flammable but can decompose upon heating, releasing toxic fumes.
  • Reactivity: Reacts with strong oxidizers, releasing flammable hydrogen gas.
, notably:

  • Reduction: It acts as a strong reducing agent, capable of reducing diazonium salts, nitroarenes, and aryl ketones.
  • Acid-Base Reactions: As a weak acid, it can neutralize bases, forming hypophosphites as salts .
  • Reactivity with Oxidizing Agents: Hydroxy(oxo)phosphanium reacts violently with strong oxidizers and bases, indicating caution in handling .

Hydroxy(oxo)phosphanium exhibits notable biological activity, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property makes it of interest in pharmaceutical applications, particularly in formulations aimed at reducing oxidative damage in cells .

The synthesis of hydroxy(oxo)phosphanium typically involves the following methods:

  • Acidification of Hypophosphite Solutions: Aqueous solutions containing hypophosphite ions (H₂PO₂⁻) can be acidified to yield hypophosphorous acid. For instance, treating barium hydroxide with sulfuric acid results in the precipitation of barium sulfate and the formation of hypophosphorous acid in solution .
  • Direct Synthesis from Phosphorus Compounds: Hydroxy(oxo)phosphanium can also be synthesized through reactions involving phosphorus trichloride and water or alcohols under controlled conditions .

Hydroxy(oxo)phosphanium has several applications across various fields:

  • Antioxidant Agent: Its ability to act as an antioxidant makes it valuable in food preservation and cosmetic formulations.
  • Reducing Agent: In organic synthesis, it is utilized for its reducing properties in various chemical transformations.
  • Industrial

Research on hydroxy(oxo)phosphanium's interactions has revealed its potential effects on biological systems. Studies indicate that it may influence cellular oxidative states and modulate redox signaling pathways. Its interactions with other compounds can lead to significant changes in biological activity, underscoring its relevance in pharmacology and toxicology.

Hydroxy(oxo)phosphanium shares similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Hypophosphorous AcidH₃PO₂Monobasic phosphorus oxoacid; strong reducing agent.
Phosphoric AcidH₃PO₄Trisubstituted phosphorus oxoacid; stronger acidity than hydroxy(oxo)phosphanium.
PhosphinePH₃A colorless gas; less oxidizing than hydroxy(oxo)phosphanium.
Phosphinic AcidH₃PO₂Similar structure; often used interchangeably with hydroxy(oxo)phosphanium.

Hydroxy(oxo)phosphanium is unique due to its specific structural characteristics and its role as an antioxidant and reducing agent, setting it apart from other phosphorus compounds that may not exhibit these properties .

XLogP3

-0.7

UNII

8B1RL9B4ZJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

68412-68-0
68412-69-1
6303-21-5

Wikipedia

Hypophosphorous acid

Methods of Manufacturing

Commercially, phosphinic acid and its salts are manufactured by treatment of white phosphorus with a boiling slurry of lime. The desired product, calcium phosphinite, remains in solution and insoluble calcium phosphite is precipitated. Phosphine and hydrogen are also formed, the gas-containing sufficient diphosphine to make it spontaneously flammable. Under some conditions equal amounts of phosphorus appear as phosphine and as phosphite, and the volume of the hydrogen liberated is nearly proportional to the hypophosphite that forms. In addition, a small amount of decomposition of hypophosphite by alkali occurs. Excess calcium hydroxide is precipitated using carbon dioxide and the calcium carbonate, calcium hydroxide, and calcium phosphite are removed by filtration. The filtered solution is treated with an equivalent amount of sodium sulfate or sodium carbonate to precipitate calcium sulfate or carbonate. Sodium hypophosphite monohydrate is recovered upon concentration of the solution. Phosphinic acid is produced from the sodium salt by ion exchange.
Heating concentrated baryta water with white phosphorous and decomposing the barium hypophosphite with sulfuric acid, filtering the liquid, and concentrating under reduced pressure.
Conveniently prepared by treating /sodium hypophosphite/ with an ion-exchange resin.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. /Hypophosphorous acid solution/

Stability Shelf Life

Stable under recommended storage conditions. /Hypophosphorous acid solution/

Dates

Modify: 2023-08-15
1: Liu Y, Garnham CP, Roll-Mecak A, Tanner ME. Phosphinic acid-based inhibitors
of tubulin polyglutamylases. Bioorg Med Chem Lett. 2013 Aug 1;23(15):4408-12.
doi: 10.1016/j.bmcl.2013.05.069. Epub 2013 May 30. PubMed PMID: 23777780; PubMed
Central PMCID: PMC3725182.


2: Notni J, Šimeček J, Wester HJ. Phosphinic acid functionalized
polyazacycloalkane chelators for radiodiagnostics and radiotherapeutics: unique
characteristics and applications. ChemMedChem. 2014 Jun;9(6):1107-15. doi:
10.1002/cmdc.201400055. Epub 2014 Apr 3. Review. Erratum in: ChemMedChem. 2014
Dec;9(12):2614. PubMed PMID: 24700633.


3: Burrow RA, Siqueira da Silva RM. (9H-Fluoren-9-yl)(phen-yl)phosphinic acid.
Acta Crystallogr Sect E Struct Rep Online. 2013 Jan 1;69(Pt 1):o1. doi:
10.1107/S160053681204891X. Epub 2012 Dec 5. PubMed PMID: 23476362; PubMed Central
PMCID: PMC3588309.


4: Deep A, Sharma AL, Tuteja SK, Paul AK. Phosphinic acid functionalized carbon
nanotubes for sensitive and selective sensing of chromium(VI). J Hazard Mater.
2014 Aug 15;278:559-65. doi: 10.1016/j.jhazmat.2014.06.043. Epub 2014 Jun 28.
PubMed PMID: 25016454.


5: Burrow RA, da Silva RM. rac-Eth-yl(phen-yl)phosphinic acid. Acta Crystallogr
Sect E Struct Rep Online. 2012 Dec 1;68(Pt 12):o3488. doi:
10.1107/S160053681204812X. Epub 2012 Nov 30. PubMed PMID: 23476296; PubMed
Central PMCID: PMC3589060.

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